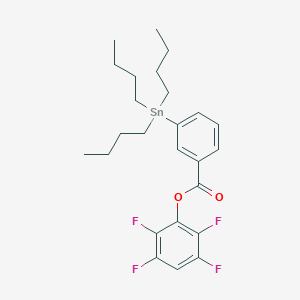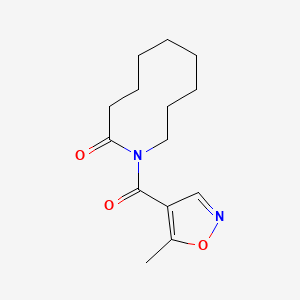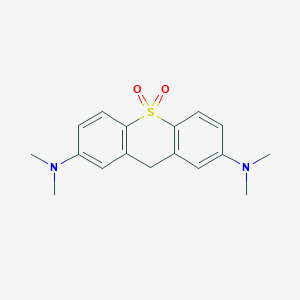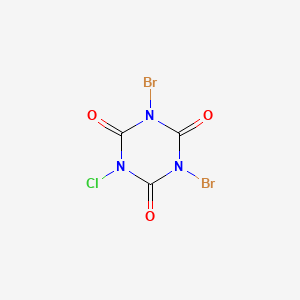
1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione: is a chemical compound known for its potent brominating properties. It is often used in organic synthesis due to its ability to efficiently introduce bromine atoms into various substrates. The compound is also recognized for its stability and effectiveness under mild reaction conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione can be synthesized through the bromination of cyanuric chloride. The process involves the reaction of cyanuric chloride with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous bromination of cyanuric chloride in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified through crystallization and drying processes .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione primarily undergoes substitution reactions, where the bromine atoms are replaced by other nucleophiles. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the type of nucleophile or reagent used. For example, substitution with amines can yield brominated amines, while oxidation can produce brominated carboxylic acids .
Aplicaciones Científicas De Investigación
Chemistry: 1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione is widely used as a brominating agent in organic synthesis. It is preferred over other brominating agents due to its high efficiency and mild reaction conditions .
Biology and Medicine: In biological research, the compound is used to modify biomolecules, such as proteins and nucleic acids, through bromination. This modification can help in studying the structure and function of these biomolecules .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its ability to introduce bromine atoms into various substrates makes it a valuable intermediate in the synthesis of complex molecules .
Mecanismo De Acción
The mechanism by which 1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione exerts its effects involves the formation of bromonium ions. These ions are highly reactive and can readily react with nucleophiles, leading to the substitution of bromine atoms. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .
Comparación Con Compuestos Similares
1,3-Dibromo-1,3,5-triazinane-2,4,6-trione: This compound is similar in structure but lacks the chlorine atom.
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: This compound contains allyl groups instead of bromine atoms.
Uniqueness: 1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione is unique due to its combination of bromine and chlorine atoms, which enhances its reactivity and selectivity in bromination reactions. This makes it a preferred choice in various synthetic applications .
Propiedades
Número CAS |
666714-66-5 |
|---|---|
Fórmula molecular |
C3Br2ClN3O3 |
Peso molecular |
321.31 g/mol |
Nombre IUPAC |
1,3-dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3Br2ClN3O3/c4-7-1(10)8(5)3(12)9(6)2(7)11 |
Clave InChI |
HTNYYTAUFFTKBH-UHFFFAOYSA-N |
SMILES canónico |
C1(=O)N(C(=O)N(C(=O)N1Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



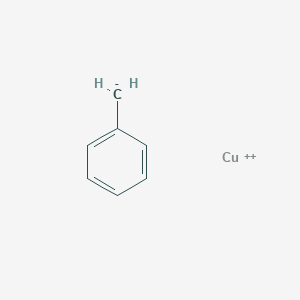

![Tert-butyl 2-[[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]benzimidazole-1-carboxylate](/img/structure/B12545206.png)

![2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12545217.png)

![N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide](/img/structure/B12545222.png)
![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)
